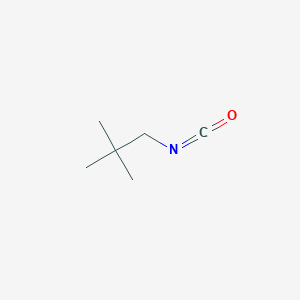![molecular formula C9H14O2 B096963 Ethyl spiro[2.3]hexane-1-carboxylate CAS No. 17202-57-2](/img/structure/B96963.png)
Ethyl spiro[2.3]hexane-1-carboxylate
Description
Ethyl spiro[2.3]hexane-1-carboxylate is a compound that belongs to the class of spirocyclic compounds, which are characterized by their unique structures featuring two or more rings that are connected through a single atom. The spiro[2.3]hexane-1-carboxylate structure indicates a spiro compound with a hexane ring and a carboxylate group attached to the ethyl group. Although the provided papers do not directly discuss ethyl spiro[2.3]hexane-1-carboxylate, they do provide insights into the synthesis, structure, and reactivity of related spirocyclic compounds, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of spirocyclic compounds can be complex, involving multiple steps and the formation of key intermediates. For example, the synthesis of spiro[1,3-benzodioxole-2,3′-pyrrolidine] involves the condensation of pyrocatechol with diethyl meso-dibromosuccinate, diethyl acetylenedicarboxylate, or diethyl bromo maleate, leading to the formation of the benzodioxole ring . Similarly, ethyl 2,3-dihydronaphtho[1,2-b]furan-2-carboxylate and its spirocyclic derivatives are synthesized from substituted naphthalen-1-ols and ethyl 2,3-dibromopropanoate in a one-step process . These methods highlight the versatility of spirocyclic synthesis and the potential approaches that could be applied to synthesize ethyl spiro[2.3]hexane-1-carboxylate.
Molecular Structure Analysis
The molecular structure of spirocyclic compounds is often confirmed using X-ray structural analysis. For instance, the structures of certain spiro[cyclopropane-1,1′(4′H)-naphthalene] derivatives were established by X-ray analysis . Similarly, the crystal and molecular structure of a complex spiro[pyrano[3,2-c]chromene-4,3′-pyrrole] derivative was determined, providing detailed insights into the arrangement of atoms and the stereochemistry of the spirocyclic framework . These analyses are crucial for understanding the three-dimensional conformation of spiro compounds, which can significantly influence their chemical properties and reactivity.
Chemical Reactions Analysis
Spirocyclic compounds can undergo a variety of chemical reactions, often leading to the formation of new spiro structures or the modification of existing ones. For example, ethyl 1,2,3,4,4′,5′-hexahydrospiro[naphthalene-2,5′-pyrazole]-3′-carboxylates react with halogens to yield spirocyclic 3-halo-4,5-dihydro-3H-pyrazoles, which can further decompose to form spirocyclic 1-halocyclopropane-1-carboxylates upon heating . These reactions demonstrate the reactivity of spirocyclic compounds under various conditions and the potential for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of spirocyclic compounds are influenced by their molecular structure. The presence of different functional groups, the rigidity of the spirocyclic framework, and the electronic distribution within the molecule can affect properties such as solubility, melting point, and reactivity. While the papers provided do not directly discuss the properties of ethyl spiro[2.3]hexane-1-carboxylate, the studies on related spiro compounds suggest that X-ray analysis and reactivity studies are important tools for elucidating these properties . Understanding the properties of spiro compounds is essential for their application in various fields, including pharmaceuticals and materials science.
Safety and Hazards
The safety information for Ethyl spiro[2.3]hexane-1-carboxylate includes several hazard statements: H226, H315, H319, H335 . These indicate that the compound is flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 . These statements provide guidance on how to handle the compound safely .
properties
IUPAC Name |
ethyl spiro[2.3]hexane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-2-11-8(10)7-6-9(7)4-3-5-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHNCGKWEZUMIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC12CCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501289000 | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl spiro[2.3]hexane-1-carboxylate | |
CAS RN |
17202-57-2 | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17202-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501289000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl spiro[2.3]hexane-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(R)-6-Allyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol](/img/structure/B96890.png)



![[(Z)-[(2R,5R)-5-methyl-2-propan-2-ylcyclohexylidene]amino]urea](/img/structure/B96898.png)





![2-[9-(Carboxymethyl)-4,11-dioxo-1,3-dioxa-6,9-diaza-2lambda2-plumbacycloundec-6-yl]acetic acid](/img/structure/B96905.png)